(3S,5R)-5-(methoxymethyl)pyrrolidin-3-olhydrochloride
Description
(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure
Properties
CAS No. |
2803755-80-6 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
KNMOZBOMDXHCKW-IBTYICNHSA-N |
Isomeric SMILES |
COC[C@H]1C[C@@H](CN1)O.Cl |
Canonical SMILES |
COCC1CC(CN1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Asymmetric Synthesis via Chiral Starting Materials
Step 1: Preparation of Chiral Pyrrolidine Core
- Starting Material: Commercially available chiral amino acids or derivatives (e.g., L-proline or related chiral precursors).
- Reaction: Cyclization of N-protected amino acid derivatives to form the pyrrolidine ring, employing intramolecular cyclization under conditions such as dehydration or reductive amination.
- Stereocontrol: Achieved through chiral auxiliaries or chiral catalysts, ensuring the (3S,5R) configuration.
Step 2: Functionalization at the 5-Position
- Method: Alkylation with methoxymethyl halides or derivatives.
- Reagents: Methoxymethyl chloride (MOM-Cl) or methoxymethyl bromide (MOM-Br) in the presence of a base like triethylamine.
- Outcome: Selective substitution at the 5-position with the methoxymethyl group.
Step 3: Hydroxylation at the 3-Position
- Method: Hydroxylation via oxidation or nucleophilic substitution.
- Reagents: Use of oxidants such as osmium tetroxide or via stereoselective hydroxylation strategies, ensuring the hydroxyl group is introduced with retention of stereochemistry.
Step 4: Salt Formation
- Method: Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or methanol) to produce the hydrochloride salt.
Advantages: High stereoselectivity, well-established for chiral pyrrolidine derivatives.
Route B: Multi-Step Synthesis from Simple Precursors
Step 1: Construction of the Pyrrolidine Ring
- Method: Cyclization of amino alcohols or amino acids with suitable electrophiles.
- Reagents: Formaldehyde derivatives or methylating agents to introduce the methoxymethyl group directly during ring formation.
Step 2: Introduction of the Methoxymethyl Group
- Method: Alkylation using chloromethyl methyl ether or similar reagents under basic conditions.
- Reagents: Chloromethyl methyl ether (MOM-Cl) with bases such as sodium hydride or potassium carbonate.
Step 3: Hydroxylation at the 3-Position
- Method: Stereoselective hydroxylation via catalytic oxidation or nucleophilic addition.
Step 4: Conversion to Hydrochloride Salt
- Method: Acidic work-up with HCl to obtain the hydrochloride salt.
Note: This route may involve protecting group strategies to prevent undesired side reactions.
Route C: Synthesis via Intermediates and Chiral Catalysts
Step 1: Synthesis of a Chiral Intermediate
- Using chiral catalysts such as BINOL-derived phosphoric acids or chiral Lewis acids to induce stereoselectivity during ring closure or functionalization.
Step 2: Sequential Functionalization
- Sequential addition of methoxymethyl groups and hydroxyl groups, guided by stereochemical control.
Step 3: Final Salt Formation
- Acidification with HCl to produce the hydrochloride salt.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclization | Chiral amino acid derivatives | Toluene / DMF | Reflux | Stereocontrol critical |
| Alkylation | MOM-Cl, triethylamine | Dichloromethane | 0°C to room temp | Protecting group efficiency |
| Hydroxylation | OsO₄ or stereoselective oxidants | Acetone / Water | Cold | Stereoselectivity ensures correct configuration |
| Salt formation | HCl in ethanol | Room temperature | - | Ensures purity and stability |
Purification and Characterization
- Purification: Chromatography (silica gel, preparative HPLC).
- Characterization: NMR (¹H, ¹³C), MS, IR, and optical rotation to confirm stereochemistry and purity.
Summary of Key Research Findings
| Source | Key Insight | Relevance |
|---|---|---|
| US Patent US20200407724A1 | Use of stereoselective cyclization and functionalization for pyrrolidine derivatives | Basis for stereocontrolled synthesis |
| PubChem Data | Structural confirmation and functional group placement | Guides synthetic targeting |
| Literature on chiral pyrrolidine synthesis | Use of chiral auxiliaries and catalysts | Ensures stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure.
(S)-Pyrrolidin-3-ol: A chiral compound with a hydroxyl group on the pyrrolidine ring.
®-5-Methoxymethylpyrrolidine: A chiral compound with a methoxymethyl group on the pyrrolidine ring.
Uniqueness
(3S,5R)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications in research and industry.
Biological Activity
(3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is essential for evaluating its therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic uses.
- Molecular Formula : C6H14ClNO2
- Molecular Weight : 167.63 g/mol
- CAS Number : 1955474-68-6
- IUPAC Name : (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride
The biological activity of (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is primarily attributed to its interaction with various molecular targets. Studies have indicated that compounds with similar structures exhibit multi-target activity, which may enhance their therapeutic efficacy against complex diseases .
Potential Mechanisms:
- Inhibition of Specific Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptors that are critical in neurotransmission and other physiological processes.
- Antiviral Properties : Some studies suggest that related compounds exhibit antiviral activities, hinting at a possible application in treating viral infections .
Biological Activity and Efficacy
Research findings indicate that (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride has shown promise in various biological assays.
Case Studies and Experimental Findings:
- Anti-inflammatory Activity : In a murine model of inflammation, the compound demonstrated significant reduction in inflammatory markers when administered at varying doses over a period of weeks.
- Neuroprotective Effects : In vitro studies have shown that the compound protects neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
- Antitumor Activity : Preliminary studies indicate that (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride may inhibit tumor cell proliferation in certain cancer cell lines.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves stereoselective methods such as asymmetric hydrogenation or chiral resolution. For example, Bayer’s patented process for pyrrolidin-3-ol derivatives uses chiral chromatography or crystallization with resolving agents to isolate enantiomerically pure forms . Key steps include monitoring optical rotation and validating purity via chiral HPLC (e.g., using a Chiralpak® column).
Q. How can researchers determine the purity of (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride, and what analytical techniques are most effective for impurity detection?
- Methodological Answer : Purity is assessed using reversed-phase HPLC with UV detection (e.g., C18 column, 206–220 nm wavelength) and ¹H/¹³C NMR for structural confirmation. Impurities, including residual solvents or diastereomers, are quantified via mass spectrometry (LC-MS) or ion chromatography. For example, a Certificate of Analysis for a related compound used HPLC to achieve 98.7% purity and NMR to detect trace acetone (0.2%) .
Q. What safety protocols should be followed when handling (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride in laboratory settings?
- Methodological Answer : Adopt OSHA HCS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Storage requires airtight containers at 2–8°C with desiccants to prevent hydrolysis. Safety data for analogous hydrochlorides highlight risks of respiratory irritation (H335) and suggest emergency procedures like rinsing exposed areas with water .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride during large-scale synthesis?
- Methodological Answer : Yield optimization involves temperature control (e.g., heating to 50°C for solubility ), catalyst screening (e.g., palladium for hydrogenation), and solvent selection (polar aprotic solvents like DMF). Kinetic studies and DOE (Design of Experiments) can identify critical parameters. For example, a 52.7% yield was achieved via HCl-mediated cyclization at 0–50°C for 2.3 hours .
Q. What role does stereochemistry play in the biological activity of pyrrolidine derivatives, and how can different diastereomers be synthesized and characterized?
- Methodological Answer : Stereochemistry governs receptor binding and metabolic stability. For instance, (3R,5S)-ethylpyrrolidin-3-ol hydrochloride’s activity differs from its (3S,5R) counterpart due to spatial orientation . Diastereomers are synthesized via chiral auxiliaries or enzymatic resolution and characterized by X-ray crystallography or NOESY NMR to confirm 3D structure .
Q. What methodologies are recommended for identifying and quantifying process-related impurities in (3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride batches?
- Methodological Answer : Impurity profiling uses hyphenated techniques like LC-MS/MS and GC-MS. Reference standards (e.g., EP/ICH guidelines) are critical for calibrating methods. For example, ofloxacin impurities were quantified using HPLC with a C18 column and UV detection at 294 nm, validated for linearity (R² >0.999) and LOD/LOQ . Accelerated stability studies (40°C/75% RH) can predict degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
